molecular formula C17H14ClN3O3 B2775171 8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one CAS No. 2034514-17-3

8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2775171
CAS No.: 2034514-17-3
M. Wt: 343.77
InChI Key: BIBFIKUFNPZULV-UHFFFAOYSA-N
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Description

8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

A notable application of compounds structurally related to 8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is in antimicrobial research. The synthesis and antimicrobial evaluation of 1,3,4-Oxadiazole derivatives have shown promising antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus species. These derivatives exhibit potential as leads for the development of new antimicrobial agents, highlighting the importance of this chemical structure in combating microbial resistance (Kapadiya, Dubal, Bhola, & Dholaria, 2020); (G Mahanthesha, T. Suresh, & Y. Bodke, 2021).

Anticancer Activity

The synthesis and characterization of compounds similar to this compound have led to the identification of derivatives with potent anticancer activity. Specifically, these compounds have shown cytotoxic effects against the MCF-7 cell line, indicating potential for the development of new anticancer therapies. This demonstrates the significance of this chemical scaffold in the search for novel therapeutic agents targeting cancer cells (G Mahanthesha, T. Suresh, & Y. Bodke, 2021).

Enzyme Inhibition

Research into 1,3,4-Oxadiazole derivatives, closely related to the compound , has also revealed their potential as enzyme inhibitors. Studies have shown these compounds to possess significant lipase and α-glucosidase inhibition activity, suggesting their utility in the treatment of diseases such as obesity and diabetes. This highlights the versatility of the 1,3,4-Oxadiazole scaffold in the design of enzyme inhibitors for therapeutic purposes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Properties

IUPAC Name

8-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-13-9-14(22)21-8-4-7-12(21)15(13)17-19-16(20-24-17)10-5-2-3-6-11(10)18/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBFIKUFNPZULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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